molecular formula C23H23ClN2O3S B300948 N~2~-(4-chlorobenzyl)-N-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide

N~2~-(4-chlorobenzyl)-N-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B300948
M. Wt: 443 g/mol
InChI Key: WOLMICSOHSUYLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(4-chlorobenzyl)-N-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as ML277, is a potent and selective activator of the KCNQ1 potassium channel. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in treating cardiac arrhythmias and other related disorders. In

Mechanism of Action

N~2~-(4-chlorobenzyl)-N-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide acts as a positive allosteric modulator of KCNQ1 potassium channels. It binds to a specific site on the channel and enhances the opening of the channel in response to voltage changes. This results in an increase in potassium current, which helps to stabilize the electrical activity of the heart.
Biochemical and Physiological Effects:
N~2~-(4-chlorobenzyl)-N-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have a number of biochemical and physiological effects. In addition to its effects on KCNQ1 potassium channels, it has also been shown to have antioxidant properties and to protect against oxidative stress. It has also been shown to have anti-inflammatory effects and to reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N~2~-(4-chlorobenzyl)-N-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide in lab experiments is its selectivity for KCNQ1 potassium channels. This allows researchers to study the effects of channel activation specifically, without the confounding effects of other channels. However, one limitation of using N~2~-(4-chlorobenzyl)-N-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide is its relatively low yield in synthesis, which can make it difficult to obtain large quantities of the compound for experiments.

Future Directions

There are a number of future directions for research on N~2~-(4-chlorobenzyl)-N-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide. One area of interest is in developing more potent and selective activators of KCNQ1 potassium channels. This could lead to the development of more effective treatments for cardiac arrhythmias and other related disorders. Another area of interest is in studying the effects of N~2~-(4-chlorobenzyl)-N-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide on other physiological systems, such as the nervous system. Finally, there is also interest in exploring the potential use of N~2~-(4-chlorobenzyl)-N-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide in treating other diseases, such as cancer and diabetes.

Synthesis Methods

The synthesis of N~2~-(4-chlorobenzyl)-N-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide involves the reaction of 4-chlorobenzylamine with 2,4-dimethylphenyl isocyanate, followed by the addition of phenylsulfonyl chloride and glycine. The reaction is carried out in the presence of a base such as triethylamine, and the product is purified using column chromatography. The yield of the synthesis is typically around 40%.

Scientific Research Applications

N~2~-(4-chlorobenzyl)-N-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in treating cardiac arrhythmias. KCNQ1 potassium channels play a crucial role in regulating the electrical activity of the heart, and mutations in these channels can lead to arrhythmias and other related disorders. N~2~-(4-chlorobenzyl)-N-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to selectively activate KCNQ1 channels, leading to an increase in potassium current and a decrease in the likelihood of arrhythmias.

properties

Product Name

N~2~-(4-chlorobenzyl)-N-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide

Molecular Formula

C23H23ClN2O3S

Molecular Weight

443 g/mol

IUPAC Name

2-[benzenesulfonyl-[(4-chlorophenyl)methyl]amino]-N-(2,4-dimethylphenyl)acetamide

InChI

InChI=1S/C23H23ClN2O3S/c1-17-8-13-22(18(2)14-17)25-23(27)16-26(15-19-9-11-20(24)12-10-19)30(28,29)21-6-4-3-5-7-21/h3-14H,15-16H2,1-2H3,(H,25,27)

InChI Key

WOLMICSOHSUYLF-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NC(=O)CN(CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3)C

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN(CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3)C

Origin of Product

United States

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